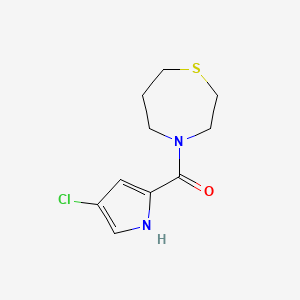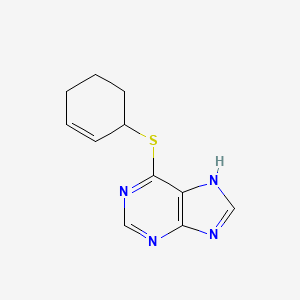![molecular formula C14H18ClNO B7553742 1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)
1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone, commonly known as CLOBO, is a chemical compound that belongs to the class of azepane derivatives. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. CLOBO has been extensively studied for its potential applications in scientific research due to its unique chemical structure.
Mécanisme D'action
The exact mechanism of action of CLOBO is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. CLOBO may also act on other receptors, such as serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CLOBO has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, resulting in decreased neuronal excitability and increased inhibitory neurotransmission. CLOBO has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
CLOBO has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. CLOBO also has a well-defined chemical structure, which allows for precise characterization and analysis. However, CLOBO also has some limitations, including its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research on CLOBO. One area of research could focus on the development of new derivatives of CLOBO with improved pharmacological properties. Another area of research could focus on the use of CLOBO in combination with other drugs for the treatment of neurological disorders. Additionally, further research could be conducted to better understand the exact mechanism of action of CLOBO and its effects on neurotransmitter systems.
Méthodes De Synthèse
CLOBO can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with 1-aminocyclohexane in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroformate. Another method involves the reaction of 4-chlorobenzylamine with 1-bromo-2-chloroethane, followed by the reaction of the resulting intermediate with sodium hydroxide.
Applications De Recherche Scientifique
CLOBO has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and sedative properties, making it a potential candidate for the treatment of various neurological disorders. CLOBO has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11(17)16-10-4-2-3-5-14(16)12-6-8-13(15)9-7-12/h6-9,14H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHRDYHXHPZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)
![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)

![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7553705.png)
![[2-(Dimethylamino)pyridin-4-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553719.png)
![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)


![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)